molecular formula C18H12ClFN4O3 B142841 4-(3-Chloro-4-fluoroanilino)-3-cyano-7-ethyloxy-6-nitroquinoline CAS No. 740791-06-4

4-(3-Chloro-4-fluoroanilino)-3-cyano-7-ethyloxy-6-nitroquinoline

Cat. No.: B142841
CAS No.: 740791-06-4
M. Wt: 386.8 g/mol
InChI Key: LEVQJDOMLLWGPV-UHFFFAOYSA-N
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Description

4-(3-Chloro-4-fluoroanilino)-3-cyano-7-ethyloxy-6-nitroquinoline is a synthetic organic compound that belongs to the class of quinoline derivatives. This compound is characterized by the presence of a chloro-fluoroanilino group, a cyano group, an ethyloxy group, and a nitro group attached to a quinoline backbone. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry.

Preparation Methods

The synthesis of 4-(3-Chloro-4-fluoroanilino)-3-cyano-7-ethyloxy-6-nitroquinoline involves multiple steps, starting from commercially available starting materials. One common synthetic route includes the following steps:

    Nitration: The nitration of a suitable quinoline precursor to introduce the nitro group.

Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to improve yield and purity.

Chemical Reactions Analysis

4-(3-Chloro-4-fluoroanilino)-3-cyano-7-ethyloxy-6-nitroquinoline undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The chloro and fluoro groups can undergo nucleophilic substitution reactions with suitable nucleophiles.

    Hydrolysis: The cyano group can be hydrolyzed to a carboxylic acid under acidic or basic conditions.

Common reagents used in these reactions include hydrogen gas, catalysts (e.g., palladium on carbon), nucleophiles (e.g., amines, thiols), and acids or bases for hydrolysis. Major products formed from these reactions include amino derivatives, substituted quinolines, and carboxylic acids.

Scientific Research Applications

4-(3-Chloro-4-fluoroanilino)-3-cyano-7-ethyloxy-6-nitroquinoline has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: It is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: It is investigated as a potential therapeutic agent for various diseases, particularly in the development of new drugs targeting specific molecular pathways.

    Industry: It is used in the development of new materials with specific properties, such as dyes and pigments.

Mechanism of Action

The mechanism of action of 4-(3-Chloro-4-fluoroanilino)-3-cyano-7-ethyloxy-6-nitroquinoline involves its interaction with specific molecular targets. For example, it may inhibit the activity of certain enzymes or receptors by binding to their active sites. The presence of the cyano, nitro, and halogen groups can enhance its binding affinity and specificity towards these targets. The molecular pathways involved may include inhibition of cell proliferation, induction of apoptosis, and disruption of signal transduction pathways.

Comparison with Similar Compounds

4-(3-Chloro-4-fluoroanilino)-3-cyano-7-ethyloxy-6-nitroquinoline can be compared with other similar compounds, such as:

    Gefitinib: A quinazoline derivative with a similar structure, used as an anticancer agent targeting the epidermal growth factor receptor (EGFR).

    Erlotinib: Another quinazoline derivative with similar biological activity, also targeting EGFR.

    Lapatinib: A dual tyrosine kinase inhibitor targeting EGFR and HER2, used in cancer therapy.

The uniqueness of this compound lies in its specific combination of functional groups, which may confer distinct biological activities and chemical reactivity compared to other quinoline derivatives.

Properties

IUPAC Name

4-(3-chloro-4-fluoroanilino)-7-ethoxy-6-nitroquinoline-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H12ClFN4O3/c1-2-27-17-7-15-12(6-16(17)24(25)26)18(10(8-21)9-22-15)23-11-3-4-14(20)13(19)5-11/h3-7,9H,2H2,1H3,(H,22,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LEVQJDOMLLWGPV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C2C(=C1)N=CC(=C2NC3=CC(=C(C=C3)F)Cl)C#N)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H12ClFN4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80453656
Record name 4-(3-chloro-4-fluoro-phenylamino)-7-ethoxy-6-nitro-quinoline-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80453656
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

386.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

740791-06-4
Record name 4-(3-chloro-4-fluoro-phenylamino)-7-ethoxy-6-nitro-quinoline-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80453656
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

4-Chloro-7-ethoxy-6-nitro-quinoline-3-carbonitrile (26.8 g 96.5 mmol) and 3-chloro-4-fluoroaniline 14.05 g 96.5 mmol) in 900 ml of iso-propanaol were refluxed under N2 for 3.5 hrs. TLC (ethyl acetate: hexane=1:1) showed no starting material left. After standing at room temperature overnight, the hydrochloride salt was filtered off and washed with isopropanol and ether giving 4-(3-chloro-4-fluoro-phenylamino)-7-ethoxy-6-nitro-quinoline-3-carbonitrile 38.6 g (95%) as a yellow hydrochloride salt.
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